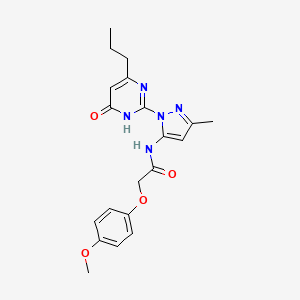
N-(3-(diethylamino)propyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(diethylamino)propyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H30N4O3S and its molecular weight is 454.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Compounds with structural similarities to N-(3-(diethylamino)propyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been synthesized and evaluated for various biological activities. For instance, derivatives of benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines have been developed as anti-inflammatory and analgesic agents, showing promising COX-2 selectivity and analgesic activity (Abu‐Hashem et al., 2020). This indicates the potential of quinazoline derivatives in the development of new therapeutic agents.
Antimicrobial Applications
Several studies have explored the antimicrobial properties of quinazoline derivatives. For example, fluoroquinolone-based 4-thiazolidinones have been synthesized and shown to possess significant antibacterial and antifungal activities (Patel & Patel, 2010). Similarly, clubbed quinazolinone and 4-thiazolidinone compounds have demonstrated potential as antimicrobial agents against various pathogens (Desai, Dodiya, & Shihora, 2011). These findings suggest the applicability of quinazoline derivatives in addressing microbial resistance.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form 3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. The ethyl ester is then reacted with diethylamine and propyl iodide to form N-(3-(diethylamino)propyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl acetoacetate", "diethylamine", "propyl iodide" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 2: Reaction of the ethyl ester with diethylamine and propyl iodide in the presence of a base such as potassium carbonate to form N-(3-(diethylamino)propyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS No. |
451466-45-8 |
Molecular Formula |
C24H30N4O3S |
Molecular Weight |
454.59 |
IUPAC Name |
N-[3-(diethylamino)propyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H30N4O3S/c1-4-27(5-2)14-8-13-25-22(29)17-11-12-19-20(15-17)26-24(32)28(23(19)30)16-18-9-6-7-10-21(18)31-3/h6-7,9-12,15H,4-5,8,13-14,16H2,1-3H3,(H,25,29)(H,26,32) |
InChI Key |
WJGTYJOEARIQQO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2867433.png)
![[2-(Cyclohexyloxy)phenyl]amine hydrochloride](/img/structure/B2867436.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide](/img/structure/B2867439.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-phenylnicotinonitrile](/img/structure/B2867442.png)


![methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2867445.png)
![4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2867446.png)
![5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2867447.png)
![1-(3-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2867450.png)
![4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2867453.png)

